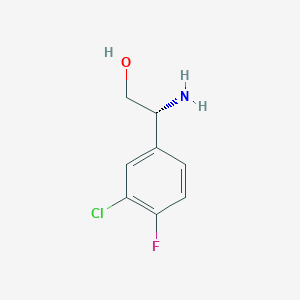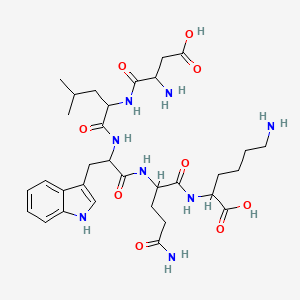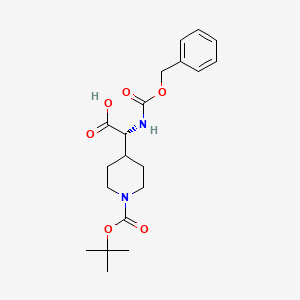![molecular formula C13H26N2 B12276020 N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B12276020.png)
N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol This compound is known for its unique bicyclic structure, which includes a bicyclo[221]heptane ring system
Méthodes De Préparation
The synthesis of N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-one with diethylamine in the presence of a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Analyse Des Réactions Chimiques
N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as NMDA receptors. As an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity. This inhibition can modulate synaptic transmission and reduce excitotoxicity, which is beneficial in neurodegenerative conditions .
Comparaison Avec Des Composés Similaires
N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine can be compared to other similar compounds, such as:
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another NMDA receptor antagonist with a similar bicyclic structure but different substituents, leading to variations in their biological activity and toxicity profiles.
These comparisons highlight the uniqueness of N-[2-(diethylamino)ethyl]bicyclo[22
Propriétés
Formule moléculaire |
C13H26N2 |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H26N2/c1-3-15(4-2)8-7-14-13-10-11-5-6-12(13)9-11/h11-14H,3-10H2,1-2H3 |
Clé InChI |
LEEFKJRJKNAPOA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B12275937.png)
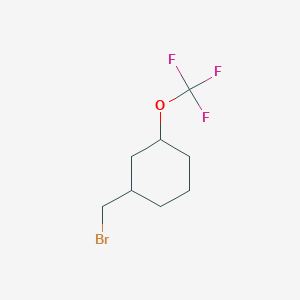

![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
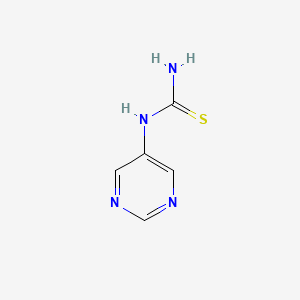
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
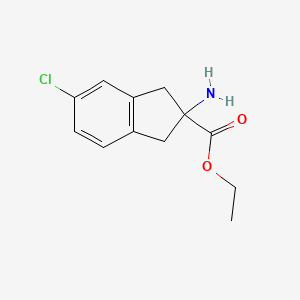

![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)
